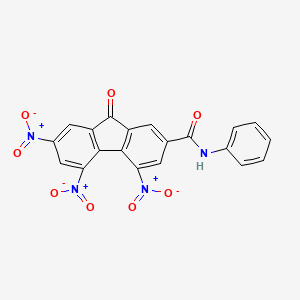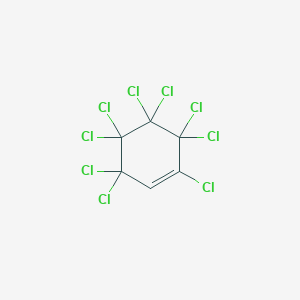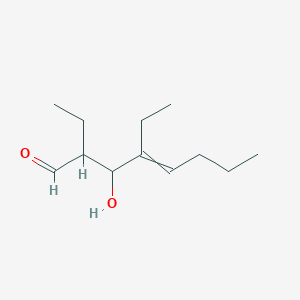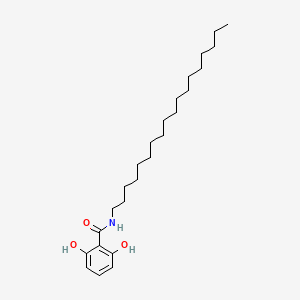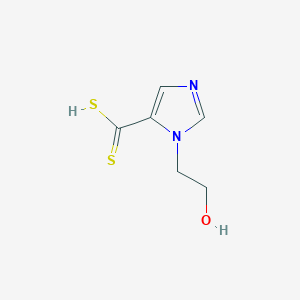
1-(2-Hydroxyethyl)-1H-imidazole-5-carbodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)-1H-imidazole-5-carbodithioic acid is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a hydroxyethyl group and a carbodithioic acid moiety, making it a unique and versatile molecule in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-1H-imidazole-5-carbodithioic acid typically involves the reaction of imidazole derivatives with appropriate reagents to introduce the hydroxyethyl and carbodithioic acid groups. One common method involves the reaction of 1-methylimidazole with 2-chloroethanol to form 1-(2-hydroxyethyl)-3-methylimidazolium chloride, followed by further reactions to introduce the carbodithioic acid group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as quaternization, nitration, and metathesis reactions, followed by purification techniques like crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxyethyl)-1H-imidazole-5-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbodithioic acid moiety can be reduced to form thiol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under mild to moderate conditions.
Major Products Formed:
- Oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids.
- Reduction of the carbodithioic acid group can produce thiol derivatives.
- Substitution reactions can lead to a variety of substituted imidazole compounds .
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)-1H-imidazole-5-carbodithioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials, including polymers and catalysts
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethyl)-1H-imidazole-5-carbodithioic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.
Comparación Con Compuestos Similares
- 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
- 1,3-Bis(2-hydroxyethyl)imidazolium chloride
- 1-Butyl-2,3,4,5-tetramethylimidazolium bromide
Uniqueness: 1-(2-Hydroxyethyl)-1H-imidazole-5-carbodithioic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyethyl and carbodithioic acid moieties provide versatility in various applications, making it a valuable compound in research and industry .
Propiedades
Número CAS |
90173-92-5 |
|---|---|
Fórmula molecular |
C6H8N2OS2 |
Peso molecular |
188.3 g/mol |
Nombre IUPAC |
3-(2-hydroxyethyl)imidazole-4-carbodithioic acid |
InChI |
InChI=1S/C6H8N2OS2/c9-2-1-8-4-7-3-5(8)6(10)11/h3-4,9H,1-2H2,(H,10,11) |
Clave InChI |
RVPFGOWEPLNTIR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N(C=N1)CCO)C(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Furan-2-yl)phenyl]iodanium iodide](/img/structure/B14357251.png)
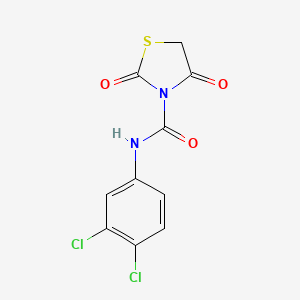

![9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate](/img/structure/B14357260.png)
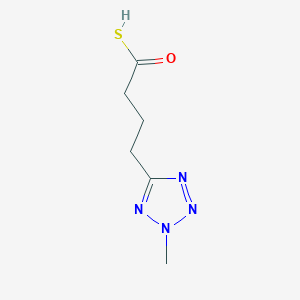

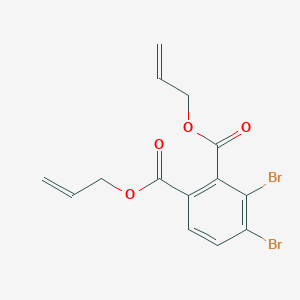
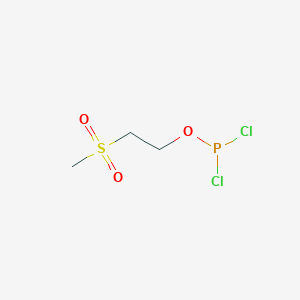
![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]bis[2,6-bis(bromomethyl)benzene]](/img/structure/B14357289.png)
![N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14357309.png)
